Cas no 96928-53-9 ((2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide)
![(2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide structure](https://it.kuujia.com/scimg/cas/96928-53-9x500.png)
96928-53-9 structure
Nome del prodotto:(2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide
(2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide
- (2E,5Z,8Z,11Z,14Z,17Z)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]icosa-2,5,8,11,14,17-hexaenamide
- 2,5,8,11,14,17-Eicosahexaenamide, N-(4-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)amino)butyl)-, (Z,E,Z,Z,Z,Z,Z)-
- Tmk 919
- 96928-53-9
- TMK-919
-
- Inchi: InChI=1S/C33H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32(38)34-26-19-20-27-35-33(39)25-23-29-22-24-30(36)31(37)28-29/h3-4,6-7,9-10,12-13,15-16,18,21-25,28,36-37H,2,5,8,11,14,17,19-20,26-27H2,1H3,(H,34,38)(H,35,39)/b4-3-,7-6-,10-9-,13-12-,16-15-,21-18+,25-23+
- Chiave InChI: IOMFBUMJVNRGNE-SDPJZGQASA-N
- Sorrisi: CCC=CCC=CCC=CCC=CCC=CCC=CC(=O)NCCCCNC(=O)C=CC1=CC(=C(C=C1)O)O
Proprietà calcolate
- Massa esatta: 532.330108
- Massa monoisotopica: 532.330108
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 39
- Conta legami ruotabili: 19
- Complessità: 867
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 7
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.7
- XLogP3: 7
Proprietà sperimentali
- Densità: 1.071
- Punto di ebollizione: 787°C at 760 mmHg
- Punto di infiammabilità: 429.8°C
- Indice di rifrazione: 1.576
(2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide Letteratura correlata
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
96928-53-9 ((2E,5Z,8Z,11Z,14Z,17Z)-N-(4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino}butyl)icosa-2,5,8,11,14,17-hexaenamide) Prodotti correlati
- 2413884-65-6(tert-butyl N-1-(2-hydroxy-5-methoxyphenyl)ethylcarbamate)
- 2624131-91-3(3-(3-bromophenyl)methylideneazetidine hydrochloride)
- 2171775-96-3(2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)hex-4-ynoic acid)
- 16713-66-9(1,1-Cyclopentanediacetic acid)
- 215715-81-4(N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide)
- 1807179-53-8(3,5-Dichloro-4-ethyltoluene)
- 906637-85-2(3-hydroxy-2-methylpent-4-enoic acid)
- 2035023-36-8(4-(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1806042-54-5(3-Amino-2-bromo-4-(trifluoromethoxy)benzyl chloride)
- 35845-34-2(Ethyl-d5 Crotonate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
